Physicochemical Property Differentiation: Boiling Point and LogP vs. Saturated and Aldehydic Analogs
5,5-Dimethoxypent-2-ene exhibits a distinct boiling point and lipophilicity profile compared to its closest saturated and oxidized analogs, directly impacting purification strategy and solvent selection in downstream processing [1][2].
| Evidence Dimension | Boiling point and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Boiling point: 134.2 °C at 760 mmHg; XLogP3-AA: 1.4 |
| Comparator Or Baseline | 5,5-Dimethoxypentanal (CAS 50789-30-5): Boiling point not publicly available; XLogP3-AA: 0.7. Methyl 5,5-dimethoxypent-2-enoate (CAS 61752-18-9): Boiling point not publicly available; XLogP3-AA: 1.1 (estimated). |
| Quantified Difference | Lipophilicity difference: +0.7 LogP units vs. 5,5-dimethoxypentanal; +0.3 LogP units vs. methyl ester analog. |
| Conditions | Open-source computed properties from PubChem (XLogP3-AA algorithm) and vendor-reported boiling points under atmospheric pressure. |
Why This Matters
The 0.7 LogP unit difference translates to approximately 5-fold higher partitioning into organic phases during extractive workup, directly affecting recovery yields and purity profiles in multi-step syntheses.
- [1] PubChem. (2026). Compound Summary for CID 93777: 5,5-Dimethoxypent-2-ene. National Center for Biotechnology Information. Retrieved May 13, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 149416: 5,5-Dimethoxypentanal. National Center for Biotechnology Information. Retrieved May 13, 2026. View Source
